Product packaging for 2-Hydroxy-4-(3-pyridyl)pyrimidine(Cat. No.:CAS No. 897031-20-8)

2-Hydroxy-4-(3-pyridyl)pyrimidine

Cat. No.: B3298277
CAS No.: 897031-20-8
M. Wt: 173.17 g/mol
InChI Key: CIONJDZHKGBLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-4-(3-pyridyl)pyrimidine ( 897031-20-8) is an organic compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . This nitrogen-containing heterocyclic compound features a pyrimidine core structure substituted with a hydroxy group and a 3-pyridyl group, making it a versatile building block in medicinal chemistry and drug discovery research . As part of the pyrimidine family, this scaffold is of significant research interest. Pyrimidines are fundamental in biological systems and are considered privileged structures in medicinal chemistry due to their presence in a wide range of bioactive molecules . Nitrogen-containing heterocycles like pyrimidines and pyridines are known to interact with biological targets, such as through hydrogen bonding with DNA, and are key components in many FDA-approved therapeutics . Research into pyrimidine derivatives has shown they possess a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents . Specifically, 2-hydroxy pyrimidine derivatives have been investigated for their photophysical properties and in vitro antibacterial activity against various bacterial strains . Researchers can utilize this compound as a key synthetic intermediate for the development of novel chemical entities, particularly in the exploration of new anticancer and antimicrobial compounds . For handling and storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B3298277 2-Hydroxy-4-(3-pyridyl)pyrimidine CAS No. 897031-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-3-yl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIONJDZHKGBLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-Hydroxy-4-(3-pyridyl)pyrimidine Scaffolds

The construction of the this compound core relies on the formation of the central pyrimidine (B1678525) ring from acyclic precursors. The key challenge lies in the regioselective introduction of the 3-pyridyl group at the C4 position and the hydroxyl group (or its keto tautomer) at the C2 position.

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like substituted pyrimidines in a single step. nih.govmdpi.com These reactions combine three or more starting materials, avoiding the need to isolate intermediates and often leading to high yields and structural diversity. mdpi.comfigshare.comfigshare.com

One prominent MCR strategy involves the iridium-catalyzed reaction of an amidine with multiple alcohol components. figshare.comorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps to build the pyrimidine ring. figshare.com While a direct synthesis of this compound using this specific method is not explicitly detailed, the protocol's tolerance for a wide range of functional groups suggests its applicability. organic-chemistry.org By selecting appropriate alcohol building blocks and an amidine source like urea (B33335) or guanidine (B92328), the desired pyridylpyrimidine scaffold could be assembled. For instance, a four-component reaction using four different alcohol building blocks and ammonia (B1221849) has been demonstrated, highlighting the versatility of this approach. figshare.com

Another MCR approach involves the reaction between methyl aryl ketones, aromatic aldehydes, and an ammonia source like ammonium (B1175870) acetate (B1210297). mdpi.com These pseudo five-component reactions, catalyzed by an acid, demonstrate the assembly of highly substituted pyrimidines. mdpi.com

Table 1: Overview of Selected Multicomponent Reaction Strategies for Pyrimidine Synthesis
Catalyst/PromoterReactantsKey FeaturesReference
Iridium-Pincer ComplexAmidine, Alcohols (up to 3 different)Sustainable; liberates H₂ and H₂O; high regioselectivity and yields up to 93%. figshare.com organic-chemistry.org, figshare.com
Triflic AcidMethyl aryl ketone, Aromatic aldehyde, Ammonium acetatePseudo five-component reaction; forms 2,4,6-triarylpyrimidines. mdpi.com
PalladiumAmidines, Styrene, N,N-dimethylformamide (DMF)Oxidative process; DMF acts as a dual synthon for a carbon atom and an amide group. mdpi.com
β-cyclodextrinArylaldehyde, Malononitrile, 4-amino-2,6-dihydroxypyrimidineSustainable approach using a renewable catalyst in aqueous solution for pyrido[2,3-d]pyrimidines. nih.gov

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. The most traditional and widely used method involves the reaction between a β-dicarbonyl compound or its equivalent and an amidine. google.com To synthesize 4-(3-pyridyl)pyrimidin-2-ol, this would typically involve the condensation of a 3-pyridyl-substituted β-ketoester, such as ethyl 3-oxo-3-(pyridin-3-yl)propanoate, with urea or formamidine (B1211174).

The reaction mechanism proceeds via initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidine ring. When urea is used, a 2-hydroxypyrimidine (B189755) is directly formed. The use of formamidine initially yields a pyrimidine unsubstituted at the 2-position, which can be subsequently functionalized if needed. This method is robust, though yields can sometimes be moderate depending on the specific substrates and reaction conditions employed. google.com

Another relevant process involves the base-mediated condensation of ketones with pyridinecarboxylates to produce 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which are valuable precursors for various heterocyclic systems. nih.gov

The development of catalyzed reactions has provided milder, more efficient, and selective routes to pyrimidine scaffolds. nih.gov Transition metals, in particular, have been shown to be powerful catalysts for the C-C and C-N bond formations required to construct the pyrimidine ring. researchgate.netresearchgate.net

Copper catalysis offers an effective method for synthesizing polysubstituted pyrimidines through a three-component reaction. rsc.org A typical protocol involves the reaction of an amidine hydrochloride, an alcohol, and a second ketone or alcohol component, catalyzed by a simple copper salt like copper(II) acetate (Cu(OAc)₂). rsc.org The reaction is typically run at an elevated temperature in a solvent like toluene. This approach has been successfully used to synthesize a variety of 2,4,6-trisubstituted pyrimidines. rsc.org The synthesis of 2,4-diphenyl-6-(pridin-2-yl)-pyrimidine (4k) in one such study demonstrates that pyridyl-substituted pyrimidines are accessible through this methodology, suggesting that a similar strategy could be employed for the 3-pyridyl isomer. rsc.org

Table 2: Examples of Copper-Catalyzed Synthesis of Substituted Pyrimidines
Amidine (1)Alcohol (2)Ketone/Alcohol (3)ProductReference
Benzamidine HClBenzyl alcohol1-Phenylethanol2,4,6-Triphenylpyrimidine rsc.org
Benzamidine HClBenzyl alcohol1-(o-tolyl)ethan-1-ol2,4-diphenyl-6-(o-tolyl)pyrimidine rsc.org
Pyridine-2-carboximidamide HClBenzyl alcohol1-Phenylethanol2,4-diphenyl-6-(pyridin-2-yl)-pyrimidine rsc.org

Data adapted from the supporting information of the cited reference.

Lewis acids can effectively promote the cyclization reactions needed to form the pyrimidine ring, often under milder conditions or with accelerated reaction times. organic-chemistry.orgnih.gov A notable example is the samarium chloride (SmCl₃)-catalyzed synthesis of annelated pyrimidines from β-formyl enamides and urea, which serves as the ammonia source. organic-chemistry.org This reaction is significantly accelerated by microwave irradiation, with high yields achieved in minutes. organic-chemistry.org The proposed mechanism suggests that the Lewis acid activates the carbonyl group, facilitating the intramolecular cyclization step. organic-chemistry.org To apply this to the target molecule, a β-formyl enamide bearing a 3-pyridyl substituent would be the key starting material. The use of water as a medium for Lewis acid-promoted cycloadditions is also an emerging area in green chemistry, although it has been more extensively explored for other heterocycles like pyrazolines. nih.gov

Beyond copper, a range of other transition metals are employed in pyrimidine synthesis. researchgate.netelsevier.com Iridium-pincer complexes, as mentioned in the multicomponent section, are highly efficient for synthesizing pyrimidines from amidines and alcohols. figshare.comorganic-chemistry.org This sustainable process is notable for its high regioselectivity and broad substrate scope. figshare.com

Ruthenium complexes have also been used to catalyze the multicomponent synthesis of 2-(N-alkylamino)pyrimidines from a guanidine salt and alcohols. mdpi.com The reaction proceeds via the dehydrogenation of alcohols, followed by sequential C-C and C-N bond formations. mdpi.com These advanced catalytic systems represent the forefront of pyrimidine synthesis, offering efficient and sustainable routes to complex and functionally diverse pyrimidine derivatives. nih.gov

Catalyzed Synthetic Approaches

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, which can modulate its chemical and physical properties.

Achieving regioselective functionalization of the pyrimidine ring is crucial for creating specific derivatives. The pyrimidine ring in this compound has several positions that can be functionalized. The presence of the hydroxyl group at the 2-position and the pyridyl group at the 4-position directs the reactivity of the other positions on the pyrimidine ring.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.org However, the presence of the activating hydroxyl group can facilitate substitution at the 5-position. bhu.ac.in

For more controlled functionalization, methods involving metalation can be employed. For example, selective magnesiation using reagents like TMPMgCl·LiCl can allow for the regioselective introduction of various electrophiles onto the pyrimidine ring. nih.gov Another strategy involves using a precursor like 2-chloro-4-(phenylthio)pyrimidine, which can be synthesized from 2,4-dichloropyrimidine. This allows for the sequential and regioselective introduction of nucleophiles at the C2 and C4 positions. digitellinc.com

Substituents can be introduced on both the pyrimidine and pyridine (B92270) rings of this compound to create a diverse range of derivatives.

On the Pyrimidine Moiety:

The hydroxyl group at the 2-position can be converted to other functional groups. For example, it can be converted to a chlorine atom using reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles. bhu.ac.in

The hydrogen at the 5-position is the most susceptible to electrophilic attack due to the activating effect of the 2-hydroxy group. wikipedia.org Reactions like halogenation, nitration, and formylation can potentially occur at this position.

The hydrogen at the 6-position can also be targeted for functionalization, although it is generally less reactive than the 5-position.

On the Pyridine Moiety:

The pyridine ring is also electron-deficient, making electrophilic substitution difficult. When it does occur, it is most likely to happen at the 5-position of the pyridine ring (meta to the nitrogen).

Nucleophilic substitution can occur on the pyridine ring if a good leaving group is present.

C-H activation provides a modern approach to functionalize the pyridine ring. This can allow for the introduction of various groups, such as aryl, alkyl, or other functional moieties, at specific positions. researchgate.net

A 2-amino-pyrimidinic or 2-amino-pyridinic moiety can be introduced to confer chelating activity to the compounds. nih.govacs.org

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, such as polyfused and spirocyclic compounds.

Polyfused Systems: Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that contain both a pyridine and a pyrimidine ring. These can be synthesized from appropriately functionalized pyrimidine precursors. rsc.orgmdpi.com For example, a pyrimidine with an amino group and a carbonyl or cyano group at adjacent positions can be cyclized to form a fused pyridine ring. The synthesis of these systems can be achieved through multi-component reactions, often facilitated by nano-catalysts. rsc.org The reaction of 2-hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with ethyl chloroformate can lead to the formation of pyrido[2,3-d] nih.govCurrent time information in Bangalore, IN.numberanalytics.comtriazolo[4,3-a]pyrimidine-3,5-dione derivatives. nih.gov

Spirocyclic Systems: Spirocycles are compounds containing two rings connected by a single common atom. chembridge.com The synthesis of spiro-pyrimidine derivatives can be achieved through condensation reactions. For example, the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ketones using a catalyst like InCl₃ can produce spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. nih.gov Another approach involves the deamination cyclization reactions of isatins, substituted 1H-pyrazol-5-amine, and 6-aminopyrimidine-2,4(1H,3H)-dione to create spiro-fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net

Table 2: Examples of Polyfused and Spirocyclic Pyrimidine Derivatives

System TypeSynthetic StrategyStarting MaterialsProductReference
PolyfusedCyclo-condensation2-Hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-one, Ethyl chloroformatePyrido[2,3-d] nih.govCurrent time information in Bangalore, IN.numberanalytics.comtriazolo[4,3-a]pyrimidine-3,5-dione nih.gov
SpirocyclicCondensation4-Amino-1-methyl-3-propylpyrazole-5-carboxamide, KetonesSpiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-one nih.gov
SpirocyclicDeamination cyclizationIsatins, 1H-Pyrazol-5-amine, 6-AminouracilSpiro-fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine researchgate.net

Reaction Mechanisms and Pathways in Pyrimidine Synthesis

The synthesis of the pyrimidine ring in this compound generally proceeds through a cyclocondensation reaction. The most common pathway is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon like urea. researchgate.net

The mechanism typically involves the following steps:

Initial Condensation: One of the nitrogen atoms of urea attacks one of the carbonyl groups of the pyridyl-substituted β-dicarbonyl compound to form a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate loses a molecule of water to form an enamine.

Intramolecular Cyclization: The second nitrogen atom of the urea derivative then attacks the remaining carbonyl group in an intramolecular fashion to form a six-membered ring.

Final Dehydration: A final dehydration step leads to the formation of the aromatic pyrimidine ring.

The reaction mechanism can be influenced by the reaction conditions. For example, in multi-component reactions for the synthesis of related fused pyrimidines like pyrido[2,3-d]pyrimidines, the mechanism can involve a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. acs.org Theoretical studies, such as those using DFT-B3LYP calculations, can help to elucidate the regiochemistry and the stability of intermediates in these cyclocondensation reactions. nih.gov

Investigations of Reaction Intermediates

The elucidation of reaction mechanisms and the characterization of intermediates are crucial for optimizing synthetic routes and understanding the formation of pyridopyrimidines. In the synthesis of these bicyclic heterocycles, several key intermediates have been identified and studied.

In syntheses that build the pyridine ring onto a pre-existing pyrimidine, a common strategy involves using a 4-aminopyrimidine (B60600) derivative. For example, a 4-chloro substituted pyrimidine can be used as a precursor. nih.gov Nucleophilic substitution with an appropriate amine yields an N-substituted pyrimidine-4-amine intermediate, which possesses a functional group at the C5 position (such as an aldehyde, ester, or nitrile). nih.gov This intermediate is then primed for an intramolecular cyclization to form the fused pyridine ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov

Another well-documented approach starts with the base-mediated condensation of ketones with pyridinecarboxylates to form 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov While this produces a different scaffold, the investigation of such condensation reactions provides insight into the formation of key C-C bonds necessary for building up the carbon framework.

In multi-step syntheses of complex pyridopyrimidines, chlorinated intermediates are frequently employed. For instance, a 2-substituted 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine can be treated with phosphoryl chloride (POCl₃) to generate a key 4-chloro intermediate. jocpr.com This electrophilic intermediate is highly valuable as it readily reacts with various nucleophiles, such as phenylalkylamines, to introduce diversity at the 4-position of the pyridopyrimidine core. jocpr.com Similarly, the synthesis of Vistusertib, a pyrido[2,3-d]pyrimidine derivative, proceeds through a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) intermediate, which is subsequently functionalized through selective nucleophilic substitutions. nih.gov

The synthesis of pyrimidine diamine intermediates has also been explored. One method involves the reaction of 2-chloropyrimidine (B141910) with an excess of a diamine like 1,6-diaminohexane. acs.org The excess diamine favors the formation of the monosubstituted product, which serves as a crucial building block for more complex, multi-target inhibitors. acs.org

Precursor(s)Key IntermediateSubsequent TransformationFinal Product ClassReference
4-Chloro Substituted Pyrimidine, AmineN-Substituted Pyrimidine-4-amineIntramolecular CyclizationPyrido[2,3-d]pyrimidine nih.gov
2-Substituted 4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine4-Chloro IntermediateNucleophilic Substitution4-Substituted Pyrido[2,3-d]pyrimidines jocpr.com
Enaminone, 6-Aminouracil2,4-Dichloropyrido[2,3-d]pyrimidineNucleophilic SubstitutionSubstituted Pyrido[2,3-d]pyrimidines (e.g., Vistusertib) nih.gov
2-Chloropyrimidine, 1,6-DiaminohexanePyrimidine DiamineFurther FunctionalizationPyrimidine-based Inhibitors acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

In-depth Spectroscopic Analysis for Structural Confirmation

A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive understanding of the molecular structure and electronic properties of 2-Hydroxy-4-(3-pyridyl)pyrimidine.

NMR spectroscopy is a powerful tool for elucidating the precise structure and dynamic behavior of this compound in solution. Both ¹H and ¹³C NMR spectra provide crucial data on the chemical environment of each proton and carbon atom, respectively.

The existence of tautomers, specifically the equilibrium between the hydroxy and keto forms, is a key aspect that can be investigated by NMR. Computational studies on related hydroxypyrimidine systems suggest that the introduction of a second nitrogen atom into the pyridine (B92270) ring, forming a pyrimidine (B1678525) ring, tends to shift the tautomeric equilibrium towards the ketonic form. researchgate.netnih.gov For this compound, this would be the 1H-pyrimidin-2-one tautomer. The chemical shifts of the protons and carbons, particularly those on the pyrimidine ring and the hydroxyl/amino proton, are sensitive to this equilibrium.

Conformational analysis by NMR can reveal the preferred orientation of the pyridyl ring relative to the pyrimidine ring. The molecule's conformation, whether anti or syn, can be determined through analysis of nuclear Overhauser effect (NOE) data. nih.gov In related nucleoside structures, the base is often found in the anti position in both solution and the solid state. nih.gov

Table 1: Predicted NMR Data Interpretation for this compound This table is illustrative, based on general principles and data for related structures. Actual chemical shifts may vary.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 10.0 - 12.0 br s - N-H (keto form) or O-H (enol form)
¹H 8.5 - 9.0 m - Protons on pyridyl ring
¹H 7.0 - 8.0 m - Protons on pyrimidine and pyridyl rings
¹³C 160 - 170 s - C=O (keto form) or C-OH (enol form)
¹³C 150 - 160 d - Carbons in pyridyl ring
¹³C 110 - 140 d - Carbons in pyrimidine and pyridyl rings

Key vibrational modes to be assigned include:

O-H/N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching (in the hydroxy tautomer) or N-H stretching (in the keto tautomer).

C=O Stretching: A strong absorption band typically between 1650-1700 cm⁻¹ would be characteristic of the carbonyl group in the keto tautomer.

C=N and C=C Stretching: The pyrimidine and pyridine rings exhibit a series of complex stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: In-plane and out-of-plane bending vibrations of the rings occur at lower frequencies.

The analysis of the FT-IR spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational frequencies to specific molecular motions. researchgate.netnih.gov This can help in confirming the predominant tautomeric form present in the solid state. For instance, a study on 2-hydroxy-4-methylpyrimidine (B92982) hydrochloride utilized FT-IR to propose the modes of vibration for different fundamentals. asianpubs.org

Table 2: Expected FT-IR Vibrational Frequencies for this compound This table is illustrative and based on data for similar compounds.

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
3200-3600 Broad, Medium O-H or N-H stretching
3000-3100 Medium to Weak Aromatic C-H stretching
1650-1700 Strong C=O stretching (keto form)
1400-1650 Medium to Strong C=N and C=C ring stretching
1000-1300 Medium In-plane C-H bending
700-900 Medium to Strong Out-of-plane C-H bending

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions associated with the aromatic rings and heteroatoms. libretexts.org

The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the tautomeric form of the molecule. The keto and enol tautomers of hydroxypyrimidines exhibit different UV absorption profiles, which can be exploited to study the tautomeric equilibrium in different solvents. nih.gov Generally, more extended conjugated systems absorb at longer wavelengths. libretexts.org The presence of the pyridyl and pyrimidine rings, along with the hydroxyl/carbonyl group, creates a conjugated system that absorbs in the UV region. Studies on related compounds have utilized UV-Vis spectroscopy to investigate DNA binding interactions, where changes in the absorption spectra upon addition of DNA can indicate the binding mode. mdpi.com

Table 3: Potential UV-Vis Absorption Data for this compound This table is illustrative. Actual λ_max values depend on the solvent and tautomeric form.

Transition Type Expected λ_max Range (nm) Molar Absorptivity (ε) Notes
π → π* 200 - 300 High Associated with the conjugated π system of the rings.
n → π* 300 - 350 Low Involves non-bonding electrons on nitrogen or oxygen atoms.

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.org The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular formula (C₉H₇N₃O). nih.gov

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. The pyrimidine and pyridine rings are relatively stable, so their characteristic fragments are expected to be observed. chemguide.co.uk Common fragmentation pathways for pyrimidine derivatives can involve the loss of small molecules like HCN or CO, as well as cleavage of the bond connecting the two rings. sphinxsai.comresearchgate.netresearchgate.net The fragmentation pattern will be influenced by the position of the substituents and the tautomeric form present.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is illustrative. The relative intensities of the peaks may vary.

m/z Value Possible Fragment Identity Fragmentation Pathway
185 [C₉H₇N₃O]⁺ Molecular Ion (M⁺)
157 [M - CO]⁺ Loss of carbon monoxide from the pyrimidinone ring
105 [C₅H₄N-C=O]⁺ Cleavage of the bond between the rings
78 [C₅H₄N]⁺ Pyridyl cation

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. In the keto tautomer, N-H···N or N-H···O hydrogen bonds can form, while the hydroxy tautomer can participate in O-H···N hydrogen bonding. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks.

Other significant intermolecular interactions that may be observed include π-π stacking between the aromatic rings and C-H···π interactions. nih.gov The analysis of these interactions provides a deeper understanding of the forces that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For heterocyclic systems like 2-Hydroxy-4-(3-pyridyl)pyrimidine, these methods elucidate electron distribution, molecular orbital energies, and other properties that govern its chemical reactivity.

Density Functional Theory (DFT) has become a standard and effective method for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. dergipark.org.tr DFT calculations are widely used to optimize molecular geometries, predict vibrational spectra, and explore the electronic properties of organic compounds. ijcce.ac.irnih.gov For pyrimidine derivatives, functionals such as B3LYP are commonly paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to investigate molecular structures and reactivity. ijcce.ac.irphyschemres.org

Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. ijcce.ac.irphyschemres.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. physchemres.org In studies of related pyridopyrimidines, DFT has been used to determine the optimized molecular structure and analyze intermolecular interactions through methods like Hirshfeld surface analysis. tandfonline.com While specific DFT studies focusing solely on this compound are not extensively detailed, the principles from research on analogous structures are directly applicable. For instance, investigations into pyrimidine derivatives show that DFT is a proven tool for studying adsorption mechanisms and electronic interactions, which are key aspects of reactivity. dergipark.org.tr

Beyond DFT, other computational methods are employed to study heterocyclic systems. Ab initio and semi-empirical methods play significant roles in computational chemistry, offering different levels of theory and computational expense. researchgate.net

Ab initio methods, Latin for "from the beginning," compute molecular properties based on first principles without using experimental data for parametrization. libretexts.org These high-level techniques, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, can provide very accurate results for smaller molecular systems and serve as a benchmark for other methods. researchgate.netresearchgate.net For example, ab initio calculations have been used to investigate the tautomerism of formamide (B127407) and pyridones, providing estimates of tautomerization energies that account for electron correlation and zero-point vibrational energy. wayne.edu

Semi-empirical methods offer a computationally faster alternative by incorporating approximations and parameters derived from experimental or ab initio data. wikipedia.orgnumberanalytics.com This approach, which includes methods like AM1, PM3, CNDO, and INDO, is particularly useful for large molecules where full ab initio or DFT calculations would be prohibitively expensive. wikipedia.orgnumberanalytics.com These methods are effective for studying valence electrons and have been applied to investigate the tautomeric equilibria of substituted pyridines in both the gas phase and solution. acs.org While less accurate than ab initio methods, they are valuable for preliminary investigations of large systems and for studying phenomena in complex environments. libretexts.orgnumberanalytics.com

Tautomeric Equilibria and Isomerism

Tautomerism is a critical feature of hydroxypyrimidines, involving the migration of a proton to form interconverting isomers (tautomers) with different properties. For this compound, the primary equilibrium is the lactim-lactam (enol-keto) tautomerism between the hydroxy form and its corresponding pyrimidinone isomers.

In the gas phase, the relative stability of tautomers can be determined with high precision. Studies on parent heterocyclic systems provide a model for understanding the behavior of this compound. For 2-hydroxypyridine (B17775), the hydroxy (lactim) form is the predominant species in the gas phase. wayne.edunih.gov

However, the introduction of a second nitrogen atom into the ring to form the pyrimidine system significantly alters this preference. nih.govacs.org Computational and experimental studies on 4-hydroxypyrimidine (B43898) have shown that the keto form, 4(3H)-pyrimidinone, is more stable than the hydroxy tautomer in the gas phase. researchgate.netnih.gov Synchrotron-based investigations confirmed that the gas-phase equilibrium mixture consists of approximately 70% pyrimidin-4-one and 30% 4-hydroxypyrimidine. researchgate.net This shift is attributed to changes in aromaticity, electronic delocalization, and intramolecular interactions. nih.govacs.org Given that the core of the target molecule is a 2-hydroxypyrimidine (B189755), which is analogous to the 4-hydroxypyrimidine system, it is expected that the keto tautomer (pyrimidinone) would be a major, if not the most stable, form in the gas phase.

Substituents on the heterocyclic ring can significantly influence the position of the tautomeric equilibrium through electronic and steric effects. semanticscholar.org The nature and position of the substituent are crucial. For instance, studies on chlorinated 2-hydroxypyridines revealed that the stability of the tautomers is highly dependent on the chlorine atom's position. nih.gov Substitution at positions that stabilize the lactim form through resonance or induction will shift the equilibrium accordingly. nih.govsemanticscholar.org

In this compound, the 3-pyridyl group at the C4 position acts as an electronic substituent. The electronic effect of a substituent is a key factor, often analyzed using Hammett constants (e.g., σI, σmeta). semanticscholar.orgresearchgate.net The pyridyl group is generally electron-withdrawing, and its effect on the tautomeric equilibrium would depend on how it modifies the electron density distribution within the pyrimidine ring. While specific studies on the 3-pyridyl substituent's effect on this particular pyrimidine are limited, research on substituted 2-hydroxypyridines shows that substituents mainly affect the acidity of the O-H or N-H bonds, thereby influencing the equilibrium position. semanticscholar.org

Quantum chemical calculations are essential for quantifying the energy differences between tautomers and the energy barriers for their interconversion. researchgate.net For the 2-hydroxypyridine ⇌ 2-pyridone system, high-level ab initio calculations place the energy difference in the gas phase at only ~0.3 kcal/mol, with the pyridone form being slightly more stable. wayne.edu

For the 4-hydroxypyrimidine system, computational studies using methods like G3 and G4 have been performed to determine the gaseous-phase enthalpy of formation of the more stable 4(3H)-pyrimidinone tautomer. researchgate.net The relative stability of pyrimidine tautomers can vary based on the computational method used; for instance, MP2 and B3LYP methods have sometimes yielded different conformer ratios for 4-hydroxypyrimidine. researchgate.net The energy barriers for the proton transfer required for tautomerization are often computationally determined. For uncatalyzed tautomerization, these barriers can be quite high, as seen in the 2-hydroxypyridine system where the barrier is calculated to be over 38 kcal/mol. wuxibiology.com This indicates that the interconversion may be slow in the absence of a catalyst or solvent mediation. wuxibiology.com

Table of Relative Energies for 4-Hydroxypyrimidine Tautomers

This table presents calculated relative energies for the main tautomers of 4-hydroxypyrimidine, which serves as a model system. The energies indicate the preference for the keto forms in the gas phase.

TautomerCommon NameRelative Energy (Method)Reference
4-HydroxypyrimidineEnol / LactimHigher Energy nih.gov, researchgate.net
Pyrimidin-4(3H)-oneKeto / LactamLower Energy (more stable) nih.gov, researchgate.net
Pyrimidin-4(1H)-oneKeto / LactamIntermediate/Higher Energy researchgate.net

Note: Specific energy values vary with the computational method. The general trend shows the pyrimidin-4(3H)-one tautomer is the most stable in the gas phase.

Analysis of Molecular Properties and Interactions

Computational chemistry provides powerful tools to understand the intricacies of molecular structure and behavior. For this compound, these methods unravel the subtle interplay of electronic effects that govern its properties.

Aromaticity Analysis (e.g., NICS)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic molecules. One of the most common methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. NICS calculations provide a measure of the magnetic shielding at the center of a ring system. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems.

For this compound, NICS calculations would be performed for both the pyrimidine and pyridine (B92270) rings. It is expected that both heterocyclic rings would exhibit aromatic character, as indicated by negative NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values. The pyridine ring is anticipated to show a higher degree of aromaticity compared to the pyrimidine ring due to the presence of two nitrogen atoms in the latter, which can lead to a less uniform electron distribution.

Table 1: Representative NICS(1) Values for Aromatic Heterocycles (Note: This table presents typical values for related compounds to illustrate the concept, as specific data for this compound is not readily available in published literature.)

Ring SystemNICS(1) (ppm)
Benzene-10.2
Pyridine-9.8
Pyrimidine-7.9

Intramolecular Hydrogen Bonding

The structure of this compound allows for the potential formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydroxyl group at the 2-position of the pyrimidine ring and the nitrogen atom of the adjacent pyridine ring. This interaction can significantly influence the molecule's conformation, stability, and reactivity.

Theoretical calculations, such as those based on the Atoms in Molecules (AIM) theory, can be used to characterize and quantify this hydrogen bond. The presence of a bond critical point (BCP) between the hydrogen and nitrogen atoms, along with a specific range of values for the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, would confirm the existence of the hydrogen bond. The strength of this interaction can also be estimated from these parameters. The formation of this intramolecular hydrogen bond is expected to lock the molecule into a more planar conformation.

Electronic Delocalization and Charge Transfer (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful technique to study electronic delocalization and charge transfer within a molecule. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of their energetic significance.

In this compound, NBO analysis would reveal significant delocalization of π-electrons across both the pyrimidine and pyridine rings, which is characteristic of aromatic systems. Key interactions would include those between the lone pair orbitals of the nitrogen atoms and the π* anti-bonding orbitals of the rings. Furthermore, the analysis would quantify the charge distribution across the molecule, highlighting the electron-withdrawing nature of the nitrogen atoms and the potential for charge transfer between the two heterocyclic rings. The second-order perturbation energy (E(2)) values from NBO analysis indicate the strength of these donor-acceptor interactions.

Table 2: Illustrative NBO Analysis E(2) Values for Donor-Acceptor Interactions (Note: This table provides hypothetical E(2) values to demonstrate the type of information obtained from an NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-N3)25.4
π(C5-C6)π(N1-C2)18.9
LP(1) N(pyridyl)π*(C(pyridyl)-C(pyridyl))30.1

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies and Gap (Note: The values in this table are representative for similar heterocyclic systems and serve an illustrative purpose.)

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-1.2
HOMO-LUMO Gap (ΔE)5.3

Electrostatic Potential (ESP) Calculations

The Electrostatic Potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. The ESP map is colored to show different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show the most negative potential around the nitrogen atoms of both rings and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. The most positive potential would likely be located on the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon atoms of the rings, indicating these are the most likely sites for nucleophilic attack.

Simulation of Spectroscopic Data

Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.

Simulations of the infrared (IR) spectrum of this compound would be performed using quantum chemical calculations, typically at the DFT level of theory. The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This simulated spectrum would show characteristic peaks for the O-H stretching of the hydroxyl group, C-N and C=N stretching vibrations within the pyrimidine and pyridine rings, and various C-H bending and stretching modes. The position of the O-H stretching frequency can also provide further evidence for the presence and strength of the intramolecular hydrogen bond.

Prediction of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. By using quantum chemical methods, such as DFT, a molecule's normal modes of vibration can be calculated. These calculated frequencies can then be correlated with experimental spectra to provide a detailed assignment of the observed vibrational bands.

For a molecule like this compound, the vibrational spectrum is expected to show characteristic bands for the pyrimidine and pyridine rings, as well as for the hydroxyl group. Key vibrations would include:

O-H stretching: Typically observed in the high-frequency region of the FT-IR spectrum.

C=N and C=C stretching: Vibrations associated with the aromatic rings, usually found in the 1400-1650 cm⁻¹ region. researchgate.net

Ring breathing modes: Collective vibrations of the entire ring structures. researchgate.net

C-H stretching and bending: Vibrations of the hydrogens attached to the aromatic rings. researchgate.net

Computational studies on similar heterocyclic systems, such as pyrimidine derivatives and pyridine compounds, have demonstrated that DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govmdpi.comnih.gov The analysis of the potential energy distribution (PED) is also a standard part of these studies, allowing for a precise assignment of each calculated frequency to a specific molecular motion. nih.gov

A specific computational study providing a data table of predicted FT-IR and Raman frequencies for this compound was not found in the performed search.

Calculation of UV-Vis Absorption Spectra and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths) and their intensities (oscillator strengths).

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions associated with its aromatic systems. The calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic excitations. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental measurements. researchgate.netresearchgate.net Studies on related pyridyl and pyrimidine-containing molecules show that TD-DFT can effectively predict their UV-Vis absorption bands. rsc.orgrsc.org

A specific computational study providing a data table of calculated UV-Vis absorption wavelengths and excited state properties for this compound was not found in the performed search.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearchgate.net

The predicted chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus. Key factors influencing the shifts include the electronegativity of the nitrogen atoms, the aromatic ring currents, and the presence of the hydroxyl group. For instance:

The protons on the pyridine and pyrimidine rings are expected to appear in the aromatic region of the ¹H NMR spectrum.

The carbon atoms adjacent to nitrogen atoms in the heterocyclic rings would typically show characteristic shifts in the ¹³C NMR spectrum.

The accuracy of NMR predictions relies on the level of theory, the basis set, and often, the consideration of solvent effects. researchgate.net Comparing calculated chemical shifts with experimental data can help confirm structural assignments and understand conformational properties. nih.gov

A specific computational study providing a data table of predicted ¹H and ¹³C NMR chemical shifts for this compound was not found in the performed search.

Supramolecular Chemistry and Non Covalent Interactions

Design and Self-Assembly of Pyrimidine- and Pyridine-Based Supramolecular Architectures

The rational design of supramolecular structures relies on the predictable nature of non-covalent interactions. The 2-Hydroxy-4-(3-pyridyl)pyrimidine scaffold is an excellent platform for such design, possessing distinct hydrogen bond donor (hydroxyl group, pyrimidine (B1678525) N-H in tautomeric forms) and acceptor (pyrimidine and pyridine (B92270) nitrogen atoms, hydroxyl oxygen) sites. This specific arrangement of interaction sites allows for programmed self-assembly into complex architectures like tapes, rosettes, and helices.

The self-assembly process is hierarchical, where initial molecular recognition events between individual molecules lead to the formation of larger, more intricate structures. nih.gov Studies on related pyrimidine and pyridine compounds have demonstrated their ability to form diverse supramolecular assemblies, from simple dimers to complex, multi-component crystalline solids. mdpi.com The final architecture is a result of a delicate balance between various intermolecular forces.

Hydrogen bonding is a primary directional force governing the self-assembly of this compound. The molecule can exist in different tautomeric forms (hydroxy-pyrimidine and pyrimidinone), which influences the available hydrogen bond donors and acceptors.

In the crystalline state, these molecules are expected to form extensive hydrogen-bonding networks. Common motifs observed in related structures include:

O—H···N bonds: Formed between the hydroxyl group of one molecule and a nitrogen atom of the pyridine or pyrimidine ring of a neighboring molecule. conicet.gov.ar

N—H···O bonds: Occurring when the pyrimidine ring is in its pyrimidinone tautomeric form, the ring N-H can donate a hydrogen bond to the oxygen atom of an adjacent molecule.

N—H···N bonds: Classic interactions that define base pairing in nucleic acids and are prevalent in pyrimidine-containing supramolecular systems.

These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. In solution, the same hydrogen-bonding capabilities drive pre-association and the initial stages of self-assembly into larger aggregates.

The aromatic pyridine and pyrimidine rings of this compound are prone to engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic systems, are crucial for stabilizing supramolecular structures, particularly in the solid state.

In aggregates of this compound, one would expect to observe face-to-face or offset stacking arrangements between the heterocyclic rings of adjacent molecules. The interplay between hydrogen bonding and π-stacking is critical; hydrogen bonds often provide the primary structure in one or two dimensions, while π-stacking interactions stabilize the packing of these structures in the third dimension. For instance, hydrogen-bonded tapes may stack upon one another, stabilized by the collective force of these π-interactions. Studies on related pyrazolo[3,4-d]pyrimidine systems have highlighted the importance of intramolecular π-π interactions in dictating molecular conformation. mdpi.com

While this compound is itself achiral, it can be a component of chiral supramolecular systems. Chirality can be introduced into an assembly in several ways:

Chiral Derivatization: Attaching a chiral auxiliary (e.g., an amino acid or a sugar) to the main scaffold can induce the formation of helical or other chiral superstructures. nih.gov The inherent chirality of the building block is thus translated to the macroscopic or nanoscopic level.

Spontaneous Chiral Resolution: In some cases, achiral molecules can self-assemble on surfaces or in the crystalline state to form separate domains of opposite handedness (enantiomorphous domains). nih.gov This process is driven by the optimization of packing interactions in a chiral environment.

Host-Guest Interactions: A chiral supramolecular assembly formed from this compound could act as a host for chiral guest molecules, exhibiting preferential binding for one enantiomer over the other. This chiral discrimination is based on the three-point interaction model, where the specific geometry of the host's binding pocket matches one guest enantiomer better than the other. Research on other pyrimidine derivatives has shown enantiomeric discrimination when binding to chiral biopolymers like DNA. nih.gov

The combination of directional hydrogen bonding and the defined three-dimensional structure of assemblies makes pyrimidine-based systems promising for applications in chiral sensing and separation. nih.govnih.gov

Metal-Ligand Coordination in Supramolecular Systems

The pyridine and pyrimidine rings are classic ligands in coordination chemistry, readily coordinating to a wide range of metal ions. The nitrogen atoms in the rings act as excellent Lewis basic sites for metal binding. The 2-hydroxy substituent (or its keto tautomer) introduces an oxygen atom that can also participate in coordination, allowing for chelation. This ability to coordinate with metals opens a vast area of supramolecular chemistry where metal ions act as the "glue" to direct the assembly of organic ligands into highly ordered, discrete, or polymeric structures.

Both the pyridine and pyrimidine moieties within this compound offer versatile coordination sites. The pyridine nitrogen provides a single, strong coordination point. The pyrimidine ring offers two nitrogen atoms (at positions 1 and 3), allowing it to act as a monodentate, a bridging (bidentate) ligand connecting two metal centers, or a chelating ligand if other donor groups are suitably positioned. researchgate.net

The 2-hydroxy group significantly enhances the ligand's capability. In its deprotonated (2-pyrimidinolate) form, it creates a bidentate O,N-chelating site with the adjacent ring nitrogen. researchgate.net This chelation effect leads to the formation of highly stable five- or six-membered rings with the metal ion, a common feature in coordination chemistry that enhances complex stability. Derivatives of 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) have been shown to be effective chelators for various metal ions, including Fe³⁺ and Cu²⁺. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination Site(s)ModeDescription
Pyridine-NMonodentateThe nitrogen atom of the pyridine ring binds to a single metal center.
Pyrimidine-N1 or N3MonodentateOne of the pyrimidine nitrogen atoms binds to a single metal center.
Pyrimidine-N1, N3Bridging BidentateThe two pyrimidine nitrogen atoms bridge two different metal centers.
O, Pyrimidine-N1Chelating BidentateThe deprotonated hydroxyl oxygen and the adjacent N1 atom bind to the same metal center.
Pyridine-N and Pyrimidine-NBridgingThe pyridine-N and one of the pyrimidine-N atoms bind to different metal centers, linking them.

The geometry of this compound, with its divergent coordination vectors, makes it an ideal candidate for the construction of discrete, closed supramolecular structures known as metallacycles and metallarectangles. These structures are formed through the self-assembly of ligands and metal ions that have specific coordination angle preferences (e.g., 90° for Pd(II) or Pt(II), 180° for Ag(I)).

By combining a ligand like this compound with a suitable metal "clip," it is possible to form well-defined geometric shapes. For example:

Metallacycles: If the ligand acts as a "corner" piece, it can be linked by linear metal connectors to form cyclic structures. The reaction of pyrimidine nucleobases with square-planar platinum(II) or palladium(II) has been shown to produce cyclic structures called "metallacalix[n]arenes". researchgate.net

Metallarectangles: Combining two linear ditopic ligands with two metal ions that enforce a 90° turn can result in the formation of a rectangle. Alternatively, two molecules of this compound could act as the corners, linked by two linear metal-containing linkers.

The final structure is determined by the interplay of the ligand's bite angle, the metal's preferred coordination geometry, and the reaction stoichiometry. The synthesis of such structures from di(N-heterocyclic carbene) ligands demonstrates the feasibility of using heterocyclic building blocks to create complex metallarectangles and other polynuclear assemblies. nih.gov

Ligand Binding Modes and Structural Diversity in Metal Complexes

The coordination chemistry of this compound is a subject of significant interest due to the molecule's versatile potential as a ligand in the formation of metal complexes. The presence of multiple potential donor sites—specifically, the nitrogen atoms of the pyrimidine and pyridine rings, as well as the oxygen atom of the hydroxyl group—allows for a variety of binding modes. This versatility can lead to the formation of a diverse range of supramolecular architectures, from simple mononuclear complexes to intricate polynuclear and coordination polymer structures. While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies of analogous pyrimidine and pyridine-based ligands.

The potential for tautomerism, with the ligand existing in either the hydroxy-pyrimidine or pyrimidone form, further complicates and enriches its coordination chemistry. The specific tautomer present can be influenced by factors such as the solvent, pH, and the nature of the metal ion, ultimately dictating the binding mode.

Potential Ligand Binding Modes:

This compound can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom. The most likely site for monodentate coordination is the nitrogen atom of the pyridine ring, which is a common and effective donor in a vast number of transition metal complexes. wikipedia.org Alternatively, coordination could occur through one of the nitrogen atoms of the pyrimidine ring.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two donor atoms. A probable bidentate coordination mode involves the nitrogen of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring, forming a stable five or six-membered chelate ring. Another possibility is the chelation involving the hydroxyl group's oxygen and a pyrimidine nitrogen, particularly if the ligand is in its deprotonated, pyrimidonate form. The formation of such chelates is a common feature in the coordination chemistry of related hydroxypyridine and hydroxypyrimidine ligands. tandfonline.comacs.org

Bridging Coordination: this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several fashions:

Pyridyl-Pyrimidine Bridge: The pyridine nitrogen can coordinate to one metal center while a pyrimidine nitrogen coordinates to another. This is a common motif in the construction of coordination polymers.

Pyrimidonate Bridge: In its deprotonated form, the ligand can bridge metal ions using the pyrimidine nitrogen and the exocyclic oxygen atom. This N,O-bridging mode is known for related 2-pyrimidinolate ligands and can lead to the formation of polynuclear structures like dimers or tetramers. researchgate.net

Structural Diversity in Metal Complexes:

The multifunctionality of this compound as a ligand is expected to give rise to significant structural diversity in its metal complexes. The final structure of a complex will depend on a variety of factors, including the metal-to-ligand ratio, the coordination preferences and geometry of the metal ion, the presence of counter-ions, and the reaction conditions.

Mononuclear Complexes: With a high ligand-to-metal ratio, the formation of mononuclear complexes is likely, where one or more ligands coordinate to a central metal ion. In such complexes, the ligand may act in a monodentate or bidentate fashion.

Dinuclear and Polynuclear Complexes: When the ligand adopts a bridging coordination mode, dinuclear or higher nuclearity discrete complexes can be formed. For instance, bridging through the pyrimidonate N,O atoms could lead to paddle-wheel or other dinuclear structures.

Coordination Polymers: The ability of the ligand to bridge metal centers through its pyridyl and pyrimidine nitrogen atoms makes it an excellent candidate for the construction of one-, two-, or three-dimensional coordination polymers. The geometry of the resulting network would be influenced by the coordination geometry of the metal ion and the flexibility of the ligand.

The structural diversity of metal complexes formed with ligands analogous to this compound has been well-documented. For example, complexes with 2-(1,2,4-1H-triazol-3-yl)pyridine show a range from discrete complexes to one-dimensional coordination polymers depending on the metal ion and reaction conditions. rsc.org Similarly, studies on 2-hydroxy-pyridine and 3-hydroxy-4-pyridinone derivatives reveal a rich structural chemistry with various coordination modes and resulting complex dimensionalities. tandfonline.comnih.gov

Hypothetical Structural Data for a Metal Complex:

While no specific crystal structures for metal complexes of this compound are available, we can extrapolate potential structural parameters based on related known structures, such as that of 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. nih.gov The following table provides hypothetical but plausible data for a mononuclear complex where the ligand is bidentate, coordinating through the pyridyl nitrogen and one of the pyrimidine nitrogens.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Octahedral
Metal-N(pyridyl) Bond Length (Å) 2.15
Metal-N(pyrimidine) Bond Length (Å) 2.10
N(pyridyl)-Metal-N(pyrimidine) Angle (°) ** 88.5
Dihedral Angle between Pyridyl and Pyrimidine Rings (°) **15.2

This data is hypothetical and serves to illustrate a potential coordination scenario. Actual values would need to be determined experimentally via single-crystal X-ray diffraction.

Potential Applications of 2 Hydroxy 4 3 Pyridyl Pyrimidine in Advanced Materials and Catalysis Non Biological

The unique molecular architecture of 2-Hydroxy-4-(3-pyridyl)pyrimidine, which combines a pyrimidine (B1678525) ring with a pyridyl substituent, makes it a compound of interest for applications beyond the biological realm. Its nitrogen-rich heterocyclic structure and potential for tautomerism offer intriguing possibilities in the fields of materials science and catalysis. This section explores the conceptual and demonstrated applications of this compound as a building block for functional materials and as a component in catalytic systems.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Derivatives

The exploration of the full potential of 2-Hydroxy-4-(3-pyridyl)pyrimidine is intrinsically linked to the development of efficient and versatile synthetic routes to its complex derivatives. While classical condensation reactions form the bedrock of pyrimidine (B1678525) synthesis, future research is geared towards more sophisticated and atom-economical methodologies.

Strategic structural modification of the pyrimidine scaffold allows for the generation of highly functionalized derivatives with enhanced biological activity and selectivity. nih.gov The synthesis of unsymmetrical pyrimidines can be achieved through the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov This approach provides a straightforward and economical route to a variety of substituted pyrimidine derivatives. nih.gov

A significant area of development is the use of multicomponent reactions (MCRs). MCRs offer a powerful tool for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. The application of MCRs to the synthesis of pyridopyrimidine derivatives, for instance, has been shown to be highly effective, particularly with microwave assistance. encyclopedia.pub

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being employed to introduce diverse aryl and heteroaryl substituents onto the pyrimidine core. acs.org This allows for the fine-tuning of the electronic and steric properties of the resulting molecules. For example, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines from 2,4-dichloro-6-methylpyrimidine. acs.org

Future efforts will likely focus on the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents around the pyridylpyrimidine core. This is particularly crucial for applications in drug discovery, where enantiomeric purity can have a profound impact on pharmacological activity.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyAdvantagesDisadvantagesRepresentative Starting Materials
Classical CondensationWell-established, readily available starting materials.Often requires harsh reaction conditions, may produce byproducts.1,3-Dicarbonyl compounds, ureas, amidines.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to complexity.Substrate scope can be limited, optimization can be challenging.α,β-Unsaturated esters, amidines, malononitrile. youtube.com
Cross-Coupling ReactionsHigh functional group tolerance, allows for precise structural modification.Often requires expensive catalysts and ligands.Halogenated pyrimidines, boronic acids, organostannanes.

Advanced Computational Modeling for Property Prediction

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For this compound and its derivatives, advanced computational methods are being employed to understand their structure, reactivity, and potential applications.

A key aspect of this compound is its potential for tautomerism. Computational studies on related systems, such as the tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone, and 4-hydroxypyrimidine (B43898) and 4(3H)-pyrimidinone, have provided valuable insights. acs.orgnih.gov These studies, which utilize methods like density functional theory (DFT), help in understanding how the introduction of a nitrogen atom in the ring shifts the tautomeric equilibrium. acs.orgnih.gov The energetics of this equilibrium can be interpreted in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization. acs.orgnih.gov

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are being used to predict the binding affinity of pyridylpyrimidine derivatives to biological targets. nih.gov These in silico methods can screen large libraries of virtual compounds and identify those with the highest potential for biological activity, thereby streamlining the drug discovery process. nih.gov For instance, docking studies can reveal the importance of specific structural features and functional groups for selective inhibition of enzymes. nih.gov

Future computational work will likely involve the use of more sophisticated methods, such as quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD), to simulate the behavior of these molecules in complex biological environments. These methods can provide a more accurate description of non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding.

Table 2: Computational Methods in the Study of Pyridylpyrimidines

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Tautomeric equilibrium studies, electronic structure calculations.Relative energies of tautomers, aromaticity, electronic delocalization. acs.orgnih.gov
Molecular DockingPrediction of binding modes and affinities to biological targets.Binding energy, identification of key interacting residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Predictive models for inhibitory activity and selectivity. nih.gov
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes.Conformational flexibility, solvent effects, binding free energies.

Integration into Multicomponent Functional Systems

The unique combination of a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (nitrogen atoms in the pyrimidine and pyridine (B92270) rings) makes this compound an excellent building block for the construction of supramolecular assemblies and functional materials.

The pyridine and pyrimidine moieties are well-known for their ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov These interactions can be harnessed to direct the self-assembly of molecules into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

The deliberate combination of different intermolecular interactions, such as hydrogen bonds and halogen bonds, is a growing area of research in crystal engineering. nih.gov By functionalizing the pyridylpyrimidine scaffold with halogen atoms, it is possible to create bifunctional supramolecular reagents that can assemble into complex architectures with precise control over the intermolecular interactions. nih.gov

Furthermore, the integration of this compound into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with interesting optical, electronic, or catalytic properties. The protonation or complexation of the pyrimidine ring can be used to tune the luminescent properties of these materials, making them suitable for applications in sensing and imaging. acs.org The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems can also be exploited to improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov

The future of this compound in materials science lies in the rational design of multicomponent systems where the specific properties of the pyridylpyrimidine unit are amplified and translated into macroscopic functions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Hydroxy-4-(3-pyridyl)pyrimidine?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions using N-ylides generated in situ from cycloimmonium bromides. This approach allows regioselective formation of the pyrimidine core. Alternatively, skeletal editing (e.g., ring contraction of triflylated precursors) may be employed, though yields vary depending on substituent reactivity. Optimize reaction conditions to minimize competing pathways, such as triflylation of heteroaryl substituents .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • Purity : Gas chromatography (GC) with >97.0% purity thresholds and neutralization titration .
  • Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions and UV-Vis spectroscopy (λmax ~322 nm in methanol) to assess conjugation .
  • Melting Point : Compare observed values (e.g., 217–221°C) against literature data, noting that variations may arise from polymorphism or solvent recrystallization effects .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents like acetone. For stability, store in airtight containers at <15°C in dark conditions to prevent photodegradation or hygroscopic absorption. Pre-screen solvents using dynamic light scattering (DLS) to assess aggregation in solution-phase studies .

Advanced Research Questions

Q. How can conflicting melting point or spectral data in literature be resolved?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms.

Reproduce Synthesis : Ensure consistent purification (e.g., column chromatography, recrystallization).

Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Cross-Validate Spectra : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-(trifluoromethyl)pyrimidine derivatives) to rule out misassignment .

Q. What mechanistic challenges arise during functionalization of the pyrimidine ring?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Electron-withdrawing groups (e.g., -OH) deactivate the pyrimidine ring, directing electrophilic attacks to specific positions. Use computational modeling (DFT) to predict reactive sites.
  • Competing Reactivity : Heteroaryl substituents (e.g., pyridyl groups) may undergo unintended triflylation or oxidation. Monitor reactions in real-time using LC-MS to intercept byproducts .

Q. How can researchers analyze metabolic byproducts or degradation pathways involving 3-pyridyl substituents?

  • Methodological Answer : For metabolic studies:

In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to simulate Phase I metabolism.

Analytical Workflow : Employ high-resolution mass spectrometry (HRMS) coupled with LC-MS/MS to detect intermediates like 4-hydroxy-1-(3-pyridyl)-1-butanone. Reference fragmentation patterns from tobacco-specific nitrosamine metabolites (e.g., NNK) for annotation .

Q. What strategies mitigate interference from heteroaryl substituents in catalytic reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive pyridyl nitrogen atoms using Boc or Fmoc groups during metal-catalyzed cross-coupling.
  • Catalyst Screening : Test palladium/NHC complexes or copper-mediated systems for improved tolerance to heteroaromatic motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-(3-pyridyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-(3-pyridyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.